molecular formula C9H9NO B8239148 5-(Hydroxymethyl)-2-methylbenzonitrile CAS No. 315188-34-2

5-(Hydroxymethyl)-2-methylbenzonitrile

Cat. No.: B8239148
CAS No.: 315188-34-2
M. Wt: 147.17 g/mol
InChI Key: DLVDZDBXYLLIGE-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group and a methyl group at the 2-position, and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-methylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with 2-methylbenzonitrile.

    Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a formylation reaction followed by reduction. For instance, 2-methylbenzonitrile can be treated with formaldehyde in the presence of a base to form an intermediate, which is then reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or acids in the presence of acid catalysts for esterification or etherification.

Major Products

    Oxidation: 5-(Carboxymethyl)-2-methylbenzonitrile.

    Reduction: 5-(Hydroxymethyl)-2-methylbenzylamine.

    Substitution: Various ethers or esters depending on the substituents used.

Scientific Research Applications

5-(Hydroxymethyl)-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate due to the presence of reactive functional groups. In biological systems, its effects would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by the hydroxymethyl and nitrile groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.

    5-(Hydroxymethyl)benzonitrile: Lacks the methyl group, which can influence its reactivity and physical properties.

    5-Methyl-2-hydroxybenzonitrile: The hydroxyl group is directly attached to the benzene ring, altering its chemical behavior compared to the hydroxymethyl group.

Uniqueness

5-(Hydroxymethyl)-2-methylbenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

5-(hydroxymethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDZDBXYLLIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284470
Record name 5-(Hydroxymethyl)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315188-34-2
Record name 5-(Hydroxymethyl)-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315188-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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